Product packaging for 3-Oxoadipate(Cat. No.:)

3-Oxoadipate

Número de catálogo: B1233008
Peso molecular: 158.11 g/mol
Clave InChI: RTGHRDFWYQHVFW-UHFFFAOYSA-L
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Descripción

3-Oxoadipate, also known as beta-ketoadipic acid, is a key central intermediate in the aerobic catabolic pathway responsible for the breakdown of a wide variety of aromatic compounds in microorganisms . This pathway is crucial for the global carbon cycle, as it allows soil bacteria and fungi to mineralize aromatic substances derived from plant lignin and other natural polymers, as well as various environmental pollutants . In the classic bacterial this compound pathway, this compound sits at a metabolic convergence point. It is produced from the hydrolysis of this compound enol-lactone, a reaction catalyzed by the enzyme this compound enol-lactonase (EC 3.1.1.24) . Subsequently, this compound is activated by the enzyme this compound CoA-transferase (EC 2.8.3.6), which uses succinyl-CoA to form 3-oxoadipyl-CoA . Finally, 3-oxoadipyl-CoA thiolase cleaves this compound to yield acetyl-CoA and succinyl-CoA, which are seamlessly channeled into the central tricarboxylic acid (TCA) cycle to provide energy and carbon skeletons for the cell . Research value extends to specialized pathways for methylated aromatics. Some Pseudomonas species possess a modified this compound pathway to degrade compounds like 4-methylcatechol, involving metabolites like 4-methyl-3-oxoadipate . This makes this compound a critical reference compound for studying the genetics, enzymology, and ecology of biodegradation. Its applications are foundational in environmental microbiology and biotechnology for developing novel bioremediation strategies and understanding bacterial metabolism of aromatic hydrocarbons . This product is intended for research use only and is not suitable for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O5-2 B1233008 3-Oxoadipate

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H6O5-2

Peso molecular

158.11 g/mol

Nombre IUPAC

3-oxohexanedioate

InChI

InChI=1S/C6H8O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3H2,(H,8,9)(H,10,11)/p-2

Clave InChI

RTGHRDFWYQHVFW-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])C(=O)CC(=O)[O-]

SMILES canónico

C(CC(=O)[O-])C(=O)CC(=O)[O-]

Origen del producto

United States

Metabolic Pathways Involving 3 Oxoadipate

The Canonical 3-Oxoadipate Pathway (β-Ketoadipate Pathway)

The this compound pathway is a fundamental route for the aerobic degradation of aromatic compounds in soil bacteria and fungi. annualreviews.orgcapes.gov.brnih.govnih.gov It is characterized by two main branches, the catechol branch and the protocatechuate branch, which converge to form this compound. annualreviews.orgcapes.gov.brnih.gov

Catechol Branch: Aromatic Ring Fission and Conversion to this compound

The catechol branch processes various aromatic hydrocarbons and amino aromatics, converting them first to the central intermediate, catechol . annualreviews.orgcapes.gov.brnih.govnih.gov The process begins with the ortho or intradiol cleavage of the catechol aromatic ring, a reaction catalyzed by catechol 1,2-dioxygenase . nih.govasm.org This enzymatic step results in the formation of cis,cis-muconate (B1241781). nih.gov

Subsequent enzymatic reactions further transform this intermediate. Muconate cycloisomerase converts cis,cis-muconate to muconolactone (B1205914). nih.gov This is followed by the action of muconolactone isomerase , which catalyzes the isomerization of muconolactone to This compound enol-lactone . nih.govasm.org

Protocatechuate Branch: Aromatic Ring Fission and Conversion to this compound

The protocatechuate branch is responsible for the degradation of phenolic compounds, including those derived from lignin (B12514952). annualreviews.orgcapes.gov.brnih.gov These compounds are first converted to protocatechuate . The aromatic ring of protocatechuate is then cleaved by protocatechuate 3,4-dioxygenase . asm.org This reaction produces 3-carboxy-cis,cis-muconate (B1244389). researchgate.net

This intermediate is then cyclized by 3-carboxy-cis,cis-muconate cycloisomerase to form 4-carboxymuconolactone. asm.orgnih.gov Subsequently, 4-carboxymuconolactone decarboxylase removes a carboxyl group, yielding this compound enol-lactone, the point of convergence with the catechol branch. asm.orgnih.govebi.ac.uk

Converging Steps: Formation of this compound and its Derivatives

In bacteria, both the catechol and protocatechuate branches converge at the formation of This compound enol-lactone . asm.orgnih.govebi.ac.uk This common intermediate is then hydrolyzed by This compound enol-lactone hydrolase to produce This compound . nih.govasm.orgnih.gov In contrast, the two branches of the fungal β-ketoadipate pathway converge at this compound itself rather than the enol-lactone. annualreviews.org

Once this compound is formed, it is activated for entry into central metabolism. The enzyme This compound:succinyl-CoA transferase catalyzes the transfer of coenzyme A (CoA) from succinyl-CoA to this compound, forming 3-oxoadipyl-CoA and succinate (B1194679). nih.govoup.comnih.gov

Integration of this compound Metabolites into Tricarboxylic Acid (TCA) Cycle

The final step of the this compound pathway integrates its products into the tricarboxylic acid (TCA) cycle. 3-oxoadipyl-CoA thiolase cleaves 3-oxoadipyl-CoA in the presence of another CoA molecule. nih.govoup.com This thiolytic cleavage yields two key metabolites: acetyl-CoA and succinyl-CoA . oup.com Both of these molecules are central intermediates of the TCA cycle, thus completing the degradation of the original aromatic compounds and allowing the cell to generate energy and biosynthetic precursors. annualreviews.orgcapes.gov.brnih.govresearchgate.net

Modified and Specialized this compound-Related Pathways

While the canonical this compound pathway is widespread, some microorganisms have evolved modified versions to handle a broader range of aromatic substrates, particularly methylated aromatic compounds.

Catabolism of Methylaromatic Compounds via Modified this compound Routes

The standard this compound pathway is not well-suited for the degradation of methylaromatics. nih.gov For instance, the ortho-cleavage of 4-methylcatechol (B155104) leads to the accumulation of 4-methylmuconolactone (B1244709), which can be a dead-end metabolite because muconolactone isomerases typically require a proton at the C-4 position to function. nih.gov

However, some bacteria, such as Pseudomonas reinekei MT1, have evolved a modified pathway to overcome this limitation. nih.govasm.org This specialized route involves a key enzyme, 4-methylmuconolactone methylisomerase , which isomerizes 4-methylmuconolactone to 3-methylmuconolactone. nih.govasm.org This is followed by the action of a methylmuconolactone isomerase . asm.org

Further metabolism is thought to proceed by analogy to the canonical pathway, involving a hydrolase to open the lactone ring, forming 4-methyl-3-oxoadipate . nih.govasm.org A CoA transferase then likely converts this to 4-methyl-3-oxoadipyl-CoA . nih.govasm.org Finally, a thiolase would cleave this intermediate into methylsuccinyl-CoA and acetyl-CoA, channeling the carbon into central metabolism. asm.org

Compound and Enzyme Information

The following tables provide a summary of the key compounds and enzymes discussed in this article.

Table 1: Key Compounds in the this compound Pathway

Compound NameRole in Pathway
This compound Central intermediate where branches converge in fungi. annualreviews.org
This compound enol-lactone Point of convergence for catechol and protocatechuate branches in bacteria. asm.orgnih.govebi.ac.uk
Catechol Central intermediate of the catechol branch. nih.gov
cis,cis-Muconate Product of catechol ring cleavage. nih.gov
Muconolactone Intermediate in the catechol branch. nih.gov
Protocatechuate Central intermediate of the protocatechuate branch. annualreviews.org
3-Carboxy-cis,cis-muconate Product of protocatechuate ring cleavage. researchgate.net
4-Carboxymuconolactone Intermediate in the protocatechuate branch. asm.orgnih.gov
3-Oxoadipyl-CoA CoA-activated form of this compound. nih.govoup.com
Acetyl-CoA End product of the pathway, enters TCA cycle. oup.com
Succinyl-CoA End product of the pathway, enters TCA cycle. oup.com
4-Methylcatechol Example of a methylaromatic substrate. nih.gov
4-Methylmuconolactone Dead-end metabolite in the standard pathway for methylaromatics. nih.gov
3-Methylmuconolactone Intermediate in the modified pathway for methylaromatics. nih.govasm.org
4-Methyl-3-oxoadipate Intermediate in the modified pathway for methylaromatics. nih.govasm.org
4-Methyl-3-oxoadipyl-CoA CoA-activated intermediate in the modified pathway. nih.govasm.org
Methylsuccinyl-CoA End product of the modified pathway. asm.org

Table 2: Key Enzymes of the this compound and Related Pathways

Enzyme NameFunction
Catechol 1,2-dioxygenase Catalyzes the ring cleavage of catechol. nih.govasm.org
Muconate cycloisomerase Converts cis,cis-muconate to muconolactone. nih.gov
Muconolactone isomerase Isomerizes muconolactone to this compound enol-lactone. nih.govasm.org
Protocatechuate 3,4-dioxygenase Catalyzes the ring cleavage of protocatechuate. asm.org
3-Carboxy-cis,cis-muconate cycloisomerase Converts 3-carboxy-cis,cis-muconate to 4-carboxymuconolactone. asm.orgnih.gov
4-Carboxymuconolactone decarboxylase Decarboxylates 4-carboxymuconolactone to this compound enol-lactone. asm.orgnih.govebi.ac.uk
This compound enol-lactone hydrolase Hydrolyzes this compound enol-lactone to this compound. nih.govasm.orgnih.gov
This compound:succinyl-CoA transferase Transfers CoA to this compound. nih.govoup.comnih.gov
3-Oxoadipyl-CoA thiolase Cleaves 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA. nih.govoup.com
4-Methylmuconolactone methylisomerase Key enzyme in the modified pathway for methylaromatics. nih.govasm.org
Methylmuconolactone isomerase Acts on 3-methylmuconolactone in the modified pathway. asm.org

Dehalogenation and Degradation of Chloroaromatic Compounds Involving this compound Intermediates

The microbial breakdown of chloroaromatic compounds, which are significant environmental pollutants, often proceeds through pathways that converge on this compound. core.ac.uk Bacteria have evolved specialized enzymatic machinery to dehalogenate and degrade these recalcitrant molecules.

In many cases, the degradation of chloroaromatics like 3-chlorobenzoate (B1228886) (3-CBA) involves their conversion to chlorocatechols. researchgate.netmdpi.com These intermediates are then processed through a modified ortho-cleavage pathway. nih.gov This pathway includes key enzymes such as chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate (B1240894) reductase. researchgate.netmdpi.com The action of these enzymes ultimately leads to the formation of this compound, which can then enter central metabolism. researchgate.netresearchgate.net

For instance, in Pseudomonas sp. strain B13, the degradation of 3-chlorobenzoate leads to the formation of this compound. nih.gov The final steps of this pathway involve the conversion of this compound to succinyl-CoA and acetyl-CoA, which are intermediates of the TCA cycle. nih.govresearchgate.net This conversion is catalyzed by two key enzymes: this compound:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase. nih.govresearchgate.net

Some bacteria, like Pseudomonas putida GJ31, can degrade chlorobenzene (B131634) via a meta-cleavage pathway, which also involves 3-chlorocatechol (B1204754) as an intermediate. core.ac.uk However, the modified ortho-pathway is more commonly associated with the degradation of chloroaromatics leading to this compound. nih.gov The ability of microorganisms to degrade chloroaromatic compounds is of significant interest for bioremediation applications.

Table 1: Key Enzymes in the Degradation of Chloroaromatic Compounds to this compound

EnzymeFunction in PathwayReference
Chlorocatechol 1,2-dioxygenaseCleavage of the aromatic ring of chlorocatechol. researchgate.netmdpi.com researchgate.net
Chloromuconate cycloisomeraseConversion of the resulting muconate derivative. researchgate.netmdpi.com researchgate.net
Dienelactone hydrolaseHydrolysis of the dienelactone intermediate. researchgate.netmdpi.com researchgate.net
Maleylacetate reductaseReduction of maleylacetate to this compound. researchgate.netresearchgate.net researchgate.net
This compound:succinyl-CoA transferaseConversion of this compound to 3-oxoadipyl-CoA. nih.govresearchgate.net researchgate.net
3-Oxoadipyl-CoA thiolaseCleavage of 3-oxoadipyl-CoA to succinyl-CoA and acetyl-CoA. nih.govresearchgate.net researchgate.net

Biosynthesis of Adipate through Reverse Beta-Oxidation Pathways Incorporating 3-Oxoadipyl-CoA

Adipic acid is a commercially important dicarboxylic acid, primarily used in the production of nylon-6,6. researchgate.netrsc.org There is growing interest in developing sustainable biotechnological routes for its production from renewable resources. One promising strategy involves the reversal of the β-oxidation pathway, utilizing 3-oxoadipyl-CoA as a key precursor. researchgate.netnih.gov

This synthetic pathway typically starts with the condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA. rsc.orgmdpi.com This reaction is the reverse of the final step in the degradation of many aromatic compounds. From 3-oxoadipyl-CoA, a series of reduction and dehydration steps, analogous to a reversed β-oxidation cycle, leads to the formation of adipyl-CoA. researchgate.netchalmers.se Finally, the thioester bond of adipyl-CoA is cleaved to yield adipate. researchgate.net

Metabolic engineering efforts have focused on constructing and optimizing this pathway in host organisms like Escherichia coli. researchgate.netnih.gov This has involved the heterologous expression of genes encoding the necessary enzymes, such as thiolases, dehydrogenases, hydratases, and reductases. researchgate.netmdpi.com For instance, researchers have successfully expressed a set of genes in E. coli that led to the production of adipate, demonstrating the feasibility of this biosynthetic route. researchgate.net However, the efficiency of these engineered pathways can be limited by the activity of the enzymes towards non-natural substrates and the availability of precursors. researchgate.netnih.gov

Table 2: Enzymes in a Synthetic Adipate Pathway via Reverse Beta-Oxidation

EnzymeFunction in PathwayReference
Thiolase (e.g., PaaJ)Condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA. mdpi.com researchgate.net
3-hydroxyacyl-CoA dehydrogenase (e.g., PaaH)Reduction of 3-oxoadipyl-CoA. researchgate.net
Enoyl-CoA hydratase (e.g., PaaF)Dehydration step in the pathway. researchgate.net
Enoyl-CoA reductaseReduction of the enoyl-CoA intermediate. researchgate.net
Thioesterase (e.g., TesB)Cleavage of adipyl-CoA to produce adipate. researchgate.net

Novel Metabolic Routes for this compound Precursors (e.g., 2-Hydroxy-3-Oxoadipate (B1261866) Synthesis)

Research into microbial metabolism continues to uncover novel pathways and enzymatic reactions, including those that generate precursors to this compound. One such example is the synthesis of 2-hydroxy-3-oxoadipate.

In Mycobacterium tuberculosis, the enzyme Rv1248c has been identified as a 2-hydroxy-3-oxoadipate synthase (HOAS). researchgate.netnih.gov This thiamin diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the condensation of α-ketoglutarate and glyoxylate (B1226380) to produce 2-hydroxy-3-oxoadipate. researchgate.netmonarchinitiative.org This reaction represents a branch point in metabolism, and its product, 2-hydroxy-3-oxoadipate, is a key intermediate in a potential pathway leading to adipic acid. acs.org

The biosynthesis of 2-hydroxyadipate, a downstream product of 2-hydroxy-3-oxoadipate, has been successfully engineered in E. coli. acs.orgnih.gov This pathway has been considered a promising route for the bio-based production of adipic acid. acs.org By enhancing the supply of precursors and regulating cofactors, researchers have achieved significant production of 2-hydroxyadipate, highlighting the potential of these novel metabolic routes. acs.orgnih.gov

The discovery and characterization of enzymes like HOAS and the engineering of pathways for its products open up new possibilities for the biosynthesis of valuable chemicals. researchgate.net These findings underscore the metabolic versatility of microorganisms and provide new targets for metabolic engineering and synthetic biology applications.

Enzymology and Reaction Mechanisms of 3 Oxoadipate Metabolism

Enzymes of the Catechol Branch

The catechol branch of the 3-oxoadipate pathway is responsible for processing catechol, a common intermediate derived from the breakdown of a wide array of aromatic hydrocarbons. This branch employs a series of specialized enzymes to facilitate the conversion of catechol to this compound.

Catechol 1,2-Dioxygenases: Catalytic Fission of Aromatic Rings

Catechol 1,2-dioxygenases are non-heme iron-containing enzymes that catalyze the intradiol cleavage of the catechol ring, a crucial step in its degradation. researchgate.net These enzymes utilize a non-heme Fe(III) center in their active site to orchestrate the oxidative cleavage of the aromatic ring between the two hydroxyl groups, yielding cis,cis-muconate (B1241781). researchgate.netwikipedia.org The catalytic mechanism is thought to proceed via a substrate-activation pathway. researchgate.net

The reaction commences with the binding of catechol to the Fe(III) center, a process facilitated by active site residues such as tyrosine and histidine, which act as ligands to the iron. wikipedia.org Upon substrate binding, a series of electronic rearrangements occur, leading to the activation of the substrate. Molecular oxygen then binds to the substrate-enzyme complex, and through a series of proposed intermediates, one oxygen atom is inserted between the C3 and C4 carbons of the catechol ring. wikipedia.org This is followed by rapid hydrolysis, leading to the formation of cis,cis-muconic acid and the regeneration of the active site. wikipedia.org

Enzyme ClassEC NumberFunctionKey Active Site Feature
Catechol 1,2-Dioxygenase1.13.11.1Intradiol cleavage of catecholNon-heme Fe(III)

Muconate Cycloisomerases: Isomerization and Cyclization Reactions

cis,cis-Muconate, the product of catechol 1,2-dioxygenase activity, is subsequently acted upon by muconate cycloisomerases. These enzymes catalyze the conversion of cis,cis-muconate to muconolactone (B1205914). ebi.ac.ukwikipedia.org Muconate cycloisomerases are members of the enolase superfamily and typically require a magnesium ion (Mg²⁺) for their catalytic activity. ebi.ac.ukwikipedia.org

Muconolactone Isomerases: Rearrangement of Lactone Rings

The muconolactone formed in the preceding step is then isomerized by muconolactone isomerases to yield this compound enol-lactone. asm.org This rearrangement is a critical step that prepares the molecule for the final hydrolysis reaction. The mechanism of muconolactone isomerase is proposed to involve the abstraction of a proton, which facilitates the rearrangement of the double bond within the lactone ring. asm.org These enzymes have also been shown to act on chlorinated derivatives of muconolactone, demonstrating a degree of substrate promiscuity that is relevant for the bioremediation of halogenated aromatic compounds. asm.orgresearcher.life

This compound Enol-Lactonases (e.g., PcaD): Hydrolysis of Enol-Lactones

The final enzymatic step in the conversion of catechol to this compound is catalyzed by this compound enol-lactonase, such as PcaD. This enzyme belongs to the α/β hydrolase superfamily and is responsible for the hydrolysis of the enol-lactone ring of this compound enol-lactone to produce this compound. nih.govwikipedia.org The active site of these enzymes contains a classic catalytic triad (B1167595) of amino acids. nih.govfrontiersin.org The proposed mechanism involves a nucleophilic attack on the carbonyl carbon of the lactone, leading to the formation of an acyl-enzyme intermediate, which is then hydrolyzed by a water molecule to release the final product, this compound. acs.org

Enzymes of the Protocatechuate Branch

The protocatechuate branch provides an alternative route for the degradation of aromatic compounds, particularly those with a carboxyl group, such as protocatechuate. This branch converges with the catechol branch at the level of this compound.

Protocatechuate 3,4-Dioxygenases: Ring Fission of Substituted Aromatics

Protocatechuate 3,4-dioxygenases are intradiol dioxygenases that, similar to their catechol-specific counterparts, contain a non-heme Fe(III) center in their active site. nih.govpnas.org These enzymes catalyze the oxidative cleavage of the aromatic ring of protocatechuate between the hydroxyl groups at positions 3 and 4, yielding β-carboxy-cis,cis-muconate. pnas.orgkarger.com The catalytic cycle is thought to involve the binding of the protocatechuate substrate to the Fe(III) center, followed by the binding of molecular oxygen. nih.gov This leads to a series of intermediates, including a proposed alkylperoxo-Fe(III) species, ultimately resulting in the insertion of oxygen into the aromatic ring and its cleavage. pnas.org While highly specific for protocatechuate, some of these enzymes have been shown to exhibit activity towards other substituted catechols. karger.com

Enzyme ClassEC NumberFunctionKey Active Site Feature
Protocatechuate 3,4-Dioxygenase1.13.11.3Intradiol cleavage of protocatechuateNon-heme Fe(III)

3-Carboxymuconate Cycloisomerases

3-Carboxymuconate cycloisomerase (EC 5.5.1.2), also known as 3-carboxy-cis,cis-muconate (B1244389) lactonizing enzyme, is a key enzyme in the protocatechuate branch of the this compound pathway. wikipedia.orgmicrobiologyresearch.org It catalyzes the conversion of 3-carboxy-cis,cis-muconate to (+)-muconolactone. gla.ac.ukoup.com This intramolecular lyase is essential for channeling the products of aromatic ring cleavage into the subsequent steps of the pathway. wikipedia.org

In fungi like Aspergillus niger, this enzyme has a tetrameric structure. researchgate.net Studies on the enzyme from Pseudomonas putida and Acinetobacter calcoaceticus have provided insights into its stereochemical course. acs.org The reaction mechanism involves the lactonization of the substrate, a critical step for further metabolism. Serological studies have shown relationships between the cycloisomerases from different fungal species, indicating a degree of conserved structure and function. microbiologyresearch.org

Enzyme EC Number Reaction Organism Examples
3-Carboxymuconate Cycloisomerase5.5.1.23-carboxy-cis,cis-muconate <=> (+)-muconolactonePseudomonas putida, Acinetobacter calcoaceticus, Aspergillus niger wikipedia.orgmicrobiologyresearch.orgacs.org

4-Carboxymuconolactone Decarboxylases

4-Carboxymuconolactone decarboxylase (EC 4.1.1.44) is another crucial enzyme in the protocatechuate branch of the this compound pathway. wikipedia.orgebi.ac.uk It catalyzes the decarboxylation of 4-carboxymuconolactone to produce this compound enol-lactone. igem.org This reaction is a key step that connects the initial products of protocatechuate degradation to the common intermediates of the pathway.

This enzyme belongs to the lyase family, specifically the carboxy-lyases that cleave carbon-carbon bonds. wikipedia.org In some bacteria, the gene encoding this enzyme, pcaC, is found in operons dedicated to protocatechuate catabolism. ebi.ac.ukigem.orguniprot.org Structural studies have revealed a conserved core motif among these enzymes. nih.gov In some organisms, this enzyme is part of a bifunctional protein, fused with this compound enol-lactone hydrolase. conicet.gov.ar

Enzyme EC Number Reaction Organism Examples
4-Carboxymuconolactone Decarboxylase4.1.1.444-carboxymuconolactone <=> this compound enol-lactone + CO2Pseudomonas putida, Acinetobacter baylyi igem.orguniprot.org

Enzymes for Terminal Steps of this compound Pathway

The final steps of the this compound pathway convert this compound into intermediates of the central metabolism, specifically acetyl-CoA and succinyl-CoA. These reactions are carried out by two key enzymes: this compound:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase.

This compound:succinyl-CoA transferase (EC 2.8.3.6) catalyzes the transfer of a CoA moiety from succinyl-CoA to this compound, forming 3-oxoadipyl-CoA and succinate (B1194679). wikipedia.org This reaction "activates" this compound for the subsequent thiolytic cleavage.

This enzyme is typically a heterotetramer composed of two different subunits, designated as α and β (encoded by genes such as catI/J or pcaI/J). annualreviews.orgasm.orgnih.gov For instance, in Pseudomonas sp. strain B13, the enzyme is an A₂B₂ heterotetramer. nih.gov The genes encoding these subunits are often found clustered with other genes of the this compound pathway. asm.org The subunits from different bacteria, such as Pseudomonas putida and Acinetobacter calcoaceticus, share significant sequence identity. annualreviews.orguniprot.org

Enzyme EC Number Substrates Products Quaternary Structure Gene Examples
This compound:Succinyl-CoA Transferase2.8.3.6succinyl-CoA, this compoundsuccinate, 3-oxoadipyl-CoAHeterotetramer (α₂β₂)catI/J, pcaI/J annualreviews.orgwikipedia.orgasm.orgnih.gov

3-Oxoadipyl-CoA thiolase (EC 2.3.1.174), also known as β-ketoadipyl-CoA thiolase, catalyzes the final step of the this compound pathway. ebi.ac.ukwikipedia.org It carries out the thiolytic cleavage of 3-oxoadipyl-CoA in the presence of CoA to yield acetyl-CoA and succinyl-CoA. wikipedia.orggoogle.com These products can then directly enter the TCA cycle.

This enzyme, encoded by genes like catF or pcaF, belongs to the thiolase family. asm.orgebi.ac.uk Structural and kinetic studies of PcaF from Pseudomonas putida have provided detailed insights into its catalytic mechanism and substrate specificity. researchgate.net The enzyme has a wider active site compared to biosynthetic thiolases, allowing it to accommodate a broader range of substrates. researchgate.net In Pseudomonas sp. strain B13, the enzyme has been purified and characterized, revealing a high affinity for its substrates. nih.gov

Enzyme EC Number Substrates Products Gene Examples
3-Oxoadipyl-CoA Thiolase2.3.1.1743-oxoadipyl-CoA, CoAacetyl-CoA, succinyl-CoAcatF, pcaF asm.orgebi.ac.ukwikipedia.org

This compound:Succinyl-CoA Transferases (e.g., CatI/J, PcaI/J)

Enzymatic Activities in Modified Pathways

The core this compound pathway can be modified in some bacteria to handle substituted aromatic compounds, such as methylaromatics. This requires specialized enzymes that can process the methyl-substituted intermediates.

The degradation of methyl-substituted catechols via the ortho-cleavage pathway often leads to the formation of methyl-substituted muconolactones, which can be dead-end metabolites for many organisms. nih.gov However, some bacteria have evolved enzymes to further metabolize these compounds.

Methylmuconolactone Isomerases: A key enzyme in this modified pathway is 4-methylmuconolactone (B1244709) methylisomerase (MmlI), which catalyzes the isomerization of 4-methylmuconolactone to 3-methylmuconolactone. asm.orgnih.gov This enzyme has been characterized from bacteria like Pseudomonas reinekei MT1 and Cupriavidus necator JMP134. asm.orgnih.gov The crystal structure of MmlI has been solved, revealing a ferredoxin-like fold and providing insights into its catalytic mechanism. nih.gov Another enzyme, methylmuconolactone isomerase (MmlJ), is proposed to transform 3-methylmuconolactone into 4-methyl-3-oxoadipate enol-lactone, analogous to the action of muconolactone isomerase in the standard pathway. researchgate.net

Enol-Lactone Hydrolases: Following the formation of the enol-lactone, a hydrolase is required to open the lactone ring. In the modified pathway for methylaromatics, a 4-methyl-3-oxoadipate enol-lactone hydrolase (MmlL) has been identified in Pseudomonas reinekei MT1. researchgate.net This enzyme, belonging to the metallo-β-lactamase superfamily, catalyzes the hydrolysis of 4-methyl-3-oxoadipate enol-lactone to 4-methyl-3-oxoadipate. researchgate.netgenome.jp The subsequent steps are thought to proceed by analogy to the standard this compound pathway, involving a 4-methyl-3-oxoadipyl-CoA transferase (MmlFG) and a thiolase (MmlC). researchgate.net

Enzyme Abbreviation Reaction Organism Example
4-Methylmuconolactone MethylisomeraseMmlI4-methylmuconolactone <=> 3-methylmuconolactonePseudomonas reinekei MT1, Cupriavidus necator JMP134 asm.orgnih.gov
Methylmuconolactone IsomeraseMmlJ3-methylmuconolactone <=> 4-methyl-3-oxoadipate enol-lactonePseudomonas reinekei MT1 researchgate.net
4-Methyl-3-oxoadipate Enol-Lactone HydrolaseMmlL4-methyl-3-oxoadipate enol-lactone + H₂O <=> 4-methyl-3-oxoadipatePseudomonas reinekei MT1 researchgate.net

Dehalogenating Enzymes in Chloroaromatic Catabolism (e.g., Chloromuconate Cycloisomerases)

The biodegradation of chloroaromatic compounds often involves a modified this compound pathway, where dehalogenation is a critical step. Chloromuconate cycloisomerases (EC 5.5.1.7) are key enzymes in this process, catalyzing the conversion of chloromuconates into dienelactones, effectively removing the halogen substituent. nih.govwikipedia.org These enzymes are essential for preventing the formation of toxic dead-end products that can arise from the misrouting of chlorocatechols into the standard this compound pathway. asm.org

In the degradation of 3-chlorocatechol (B1204754), for instance, chlorocatechol 1,2-dioxygenase cleaves the aromatic ring to form 2-chloro-cis,cis-muconate (B1241311). nih.gov Chloromuconate cycloisomerase then acts on this substrate. The mechanism involves a cycloisomerization reaction where the product spontaneously eliminates chloride to form cis-4-carboxymethylenebut-2-en-4-olide (B1233293) (cis-dienelactone). qmul.ac.uk This is distinct from the action of muconate cycloisomerases, which can convert 3-chloromuconate into the toxic compound protoanemonin. asm.orgresearchgate.net The reaction catalyzed by chloromuconate cycloisomerase requires a manganese cofactor (Mn²⁺). wikipedia.orgqmul.ac.uk

In some bacteria, such as Rhodococcus opacus 1CP, a unique variant of the modified this compound pathway exists. nih.govresearchgate.net This pathway features a novel dehalogenase, ClcF, which is related to muconolactone isomerase and converts (4R,5S)-5-chloromuconolactone to E-dienelactone. researchgate.netrcsb.org This highlights the diverse evolutionary strategies that have arisen in microorganisms to handle halogenated aromatic compounds, channeling them towards the this compound pathway.

EnzymeEC NumberSubstrateProductCofactorSource Organism Example
Chloromuconate Cycloisomerase5.5.1.72-chloro-cis,cis-muconatecis-DienelactoneMn²⁺Alcaligenes eutrophus JMP134
Chloromuconolactone Dehalogenase (ClcF)---(4R,5S)-5-chloromuconolactoneE-Dienelactone---Rhodococcus opacus 1CP

2-Hydroxy-3-Oxoadipate (B1261866) Synthase and Related Activities

2-Hydroxy-3-oxoadipate synthase (HOAS), also known as α-ketoglutarate-glyoxylate carboligase, is an enzyme that plays a role at the intersection of different metabolic pathways. ontosight.ainih.gov It catalyzes the condensation of 2-oxoglutarate (α-ketoglutarate) and glyoxylate (B1226380) to form 2-hydroxy-3-oxoadipate. ontosight.aiuniprot.orgresearchgate.net This enzyme is particularly significant in Mycobacterium tuberculosis, where it is encoded by the gene rv1248c. nih.gov

The enzyme from M. tuberculosis is a multifunctional protein that also exhibits α-ketoglutarate decarboxylase (KGD) and α-ketoglutarate dehydrogenase (KDH) activities. uniprot.org As a thiamin diphosphate (B83284) (ThDP)-dependent enzyme, HOAS links the tricarboxylic acid (TCA) cycle with glutamate (B1630785) synthesis through its substrate, α-ketoglutarate. nih.gov The formation of 2-hydroxy-3-oxoadipate is a key step, and this product can subsequently decompose to 5-hydroxylevulinate. researchgate.net The multifunctional nature of this enzyme underscores the metabolic flexibility of microorganisms. nih.gov

Enzyme NameAlternative NamesEC NumberReaction
2-Hydroxy-3-Oxoadipate Synthase (HOAS)Oxoglutarate:glyoxylate carboligase, Alpha-ketoglutaric-glyoxylic carboligase2.2.1.52-oxoglutarate + glyoxylate → 2-hydroxy-3-oxoadipate + CO₂ ontosight.aiuniprot.org

Structural Biology and Mechanistic Insights into this compound Pathway Enzymes

The three-dimensional structures of enzymes in the this compound pathway provide invaluable insights into their catalytic mechanisms and substrate specificity. X-ray crystallography has been instrumental in elucidating the architecture of these enzymes and identifying key residues in their active sites.

Three-Dimensional Structures and Active Site Characterization

Many enzymes in the this compound pathway belong to the α/β hydrolase superfamily. nih.govmdpi.com A notable example is this compound-enol-lactonase (PcaD), which catalyzes the hydrolysis of this compound-enol-lactone to this compound. nih.gov The structure of PcaD reveals a classic α/β hydrolase fold with a cap domain. nih.govnih.gov The active site contains a catalytic triad of Ser, Asp, and His residues. nih.gov In PcaD from Burkholderia xenovorans, these are Ser100, Asp217, and His244. nih.gov The active site also features arginine residues that protrude from the cap domain, which are important for substrate binding. nih.gov

Chloromuconate cycloisomerases also have well-characterized structures. As of late 2007, three structures for this class of enzymes had been solved, with PDB accession codes 1CHR, 1NU5, and 2CHR. wikipedia.org The enzyme from Rhodococcus opacus (ClcF) has a ferredoxin-type fold and forms a homodecamer. researchgate.netrcsb.org Its active site is formed by residues from two adjacent monomers. researchgate.netrcsb.org

EnzymePDB Accession CodeOrganismStructural Features
Chloromuconate Cycloisomerase1CHR, 1NU5, 2CHRAlcaligenes eutrophusOctameric structure wikipedia.orgrhea-db.org
Chloromuconolactone Dehalogenase (ClcF) E27A mutant with substrate3ZO7Rhodococcus opacusHomodecamer, ferredoxin-type fold rcsb.org
This compound-enol-lactonase (PcaD)2XUABurkholderia xenovoransα/β hydrolase fold with cap domain nih.gov
4-hydroxy-4-methyl-2-oxoglutarate (HMG)/4-carboxy-4-hydroxy-2-oxoadipate (CHA) aldolase3NOJPseudomonas putidaα-β-β-α sandwich structure, hexameric proteopedia.org

Catalytic Mechanisms and Conformational Dynamics

The catalytic mechanisms of these enzymes are diverse and finely tuned. For enzymes with an α/β hydrolase fold like PcaD, the mechanism involves a nucleophilic attack by the active site serine on the carbonyl carbon of the substrate. nih.govmdpi.com This forms a covalent intermediate, which is then hydrolyzed by a water molecule activated by the histidine residue of the catalytic triad. wou.edu

For chloromuconate cycloisomerase, the mechanism of chloride elimination is crucial. It is proposed that the reaction proceeds through a metal-stabilized enol/enolate intermediate. researchgate.net The subsequent elimination of the chloride ion is what distinguishes it from a standard muconate cycloisomerase. researchgate.net In the case of ClcF, the dehalogenation of 5-chloromuconolactone (B1176566) is thought to occur via a syn-dehydrohalogenation mechanism, where an active site glutamate (Glu27) acts as a proton acceptor. rcsb.org

Enzyme function is not static; it involves conformational dynamics that are essential for substrate binding, catalysis, and product release. nih.govconsensus.apposti.gov These motions can range from small side-chain fluctuations to large domain movements. consensus.app In enzymes like those of the this compound pathway, conformational changes can facilitate the proper orientation of the substrate in the active site and stabilize transition states. nih.gov The induced fit model, where substrate binding causes a conformational change in the enzyme, is a common feature. nih.gov

Enzyme Kinetics and Substrate Specificity Profiling

Enzyme kinetics provides a quantitative measure of an enzyme's efficiency and its affinity for different substrates. numberanalytics.com The Michaelis-Menten model is often used to describe the relationship between reaction velocity and substrate concentration, characterized by the parameters Vmax (maximum velocity) and Km (Michaelis constant). numberanalytics.com

The substrate specificity of enzymes in the this compound pathway is a key determinant of their physiological role. numberanalytics.com For example, chloromuconate cycloisomerases are specific for chlorinated muconates and are essential for the productive degradation of chlorocatechols. nih.gov In contrast, some muconolactone isomerases have been shown to fortuitously dehalogenate chloromuconolactones. nih.gov

Different types of dienelactone hydrolases have been identified based on their substrate specificities for cis- and trans-dienelactones. nih.gov This differentiation is crucial for the subsequent steps in the pathway, leading to the formation of maleylacetate (B1240894) and eventually this compound. nih.gov The ability of different enzymes to act on a range of substrates, sometimes with overlapping specificities, provides metabolic robustness to the microorganisms. oup.com

Genetic Organization and Regulatory Mechanisms of 3 Oxoadipate Pathways

Gene Clustering and Operonic Organization

The genes encoding the enzymes of the 3-oxoadipate pathway are often found grouped together in metabolic gene clusters. This clustering facilitates their coordinated regulation and expression, a common strategy in bacteria for managing metabolic pathways.

Identification and Characterization of Metabolic Gene Clusters

Several key gene clusters are involved in the degradation of aromatic compounds leading to this compound. These clusters are often named based on the initial substrate or a key intermediate.

cat Gene Clusters: These clusters are central to the catechol branch of the this compound pathway. In many Pseudomonas strains, a typical catRBCA gene cluster is observed. asm.org This cluster encodes CatA (catechol 1,2-dioxygenase), CatB (muconate cycloisomerase), and CatC (muconolactone isomerase), along with CatR, a regulatory protein. asm.org The arrangement of these genes can vary among different bacteria. asm.org For instance, in Pseudomonas putida, the catBC operon is responsible for converting benzoate (B1203000) to this compound. asm.org In Pseudomonas sp. strain B13, the genes catI, catJ, and catF—encoding the subunits of this compound:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase, respectively—are clustered together. asm.org

pca Gene Clusters: The protocatechuate branch of the this compound pathway is encoded by pca gene clusters. These genes are responsible for converting protocatechuate to intermediates of the TCA cycle. annualreviews.org In Pseudomonas putida, the pca genes are found in at least four separate transcriptional units. annualreviews.org In contrast, Acinetobacter calcoaceticus features a single pca operon. asm.org The organization of pca genes can differ; for example, in Rhodococcus opacus 1CP, the pcaI gene, which codes for a subunit of succinyl-CoA:this compound CoA-transferase, is transcribed divergently from pcaH. asm.org In Streptomyces sp. strain 2065, at least seven pca genes (pcaIJFHGBL) appear to be transcribed in one direction. nih.gov

mml Gene Clusters: A modified this compound pathway for the degradation of methylaromatics is encoded by the mml gene cluster in Pseudomonas reinekei MT1. nih.govresearchgate.net This cluster contains 10 genes within a 9.4-kb region that form a single operon. nih.govresearchgate.net Key enzymes encoded include 4-methylmuconolactone (B1244709) methylisomerase (mmlI) and 4-methyl-3-oxoadipate enol-lactone hydrolase (mmlL). nih.govresearchgate.net

tft Gene Clusters: The degradation of 2,4,5-trichlorophenoxyacetate (2,4,5-T) to this compound in Burkholderia phenoliruptrix AC1100 involves three distinct tft gene clusters: tftAB, tftCD, and tftEFGH. asm.org The tftEFGH cluster, in particular, encodes the enzymes that convert 2,5-dichlorohydroquinone (B146588) to this compound. frontiersin.org

Transcriptional Units and Polycistronic Gene Expression

A common feature of these gene clusters is their organization into operons, allowing for the transcription of multiple genes as a single polycistronic mRNA molecule. This ensures that all the enzymes required for a specific part of the pathway are synthesized simultaneously.

For example, the mml gene cluster in P. reinekei MT1 is transcribed as a single operon under the control of two promoters. nih.govresearchgate.net Similarly, the clcABD operon in Pseudomonas putida, which is involved in the degradation of 3-chlorocatechol (B1204754), is transcribed as a single unit. nih.govasm.org In Pseudomonas sp. strain B13, the genes catI, catJ, catF, and catD are all oriented in the same direction, suggesting they form an operon. asm.org The catBCA operon in P. putida and other bacteria is another classic example of polycistronic gene expression in the this compound pathway. nih.gov

Transcriptional Regulation of this compound Metabolism Genes

The expression of the genes involved in this compound metabolism is tightly controlled at the transcriptional level. This regulation is primarily mediated by specific regulatory proteins that respond to the presence of inducer molecules and other environmental cues.

Regulatory Proteins and Transcriptional Activators

A variety of regulatory proteins, often belonging to the LysR-type transcriptional regulator (LTTR) family, play a pivotal role in controlling the expression of this compound pathway genes.

Otf1p and Gtf1p: In the yeast Candida parapsilosis, the transcriptional activators Otf1p and Gtf1p control the this compound and gentisate pathways, respectively. nih.govbiorxiv.org These proteins are encoded by genes located within their respective metabolic gene clusters. nih.govresearchgate.net Deletion of Otf1p impairs growth on substrates of the this compound pathway, while deletion of Gtf1p prevents growth on substrates of the gentisate pathway, confirming their roles as transcriptional activators. nih.gov

CatR and ClcR: In Pseudomonas putida, CatR and ClcR are well-characterized LTTRs that regulate the cat and clc operons, respectively. pnas.org CatR activates the catBC operon in the presence of its inducer, cis,cis-muconate (B1241781). asm.org ClcR is required for the expression of the clcABD operon, which degrades 3-chlorocatechol. pnas.org These two regulators share sequence and functional similarities, and CatR can even functionally replace ClcR in activating the clcABD operon. nih.govpnas.org Both CatR and ClcR activate transcription by interacting with the C-terminal domain of the alpha-subunit of RNA polymerase. nih.gov

Inducer Molecules and Environmental Signals Influencing Gene Expression

The activity of transcriptional regulators is often modulated by small molecules, known as inducers, which are typically intermediates of the metabolic pathway.

cis,cis-Muconate and 2-Chloro-cis,cis-muconate (B1241311): The inducer for the catBCA operon, regulated by CatR, is cis,cis-muconate, an intermediate in the catechol degradation pathway. asm.org Similarly, 2-chloro-cis,cis-muconate is the inducer for the clcABD operon, regulated by ClcR. nih.govasm.org The presence of these inducers increases the affinity of the respective regulators for their target promoter regions. asm.org

4-Methyl-3-oxoadipate: In the mml pathway of P. reinekei MT1, promoter fusion assays have identified 4-methyl-3-oxoadipate as an inducer molecule. nih.govresearchgate.net

Environmental Signals: Besides specific inducers, other environmental factors can influence gene expression. For example, the expression of the clc promoter is repressed when P. putida is grown on succinate (B1194679), citrate, or fumarate, and this repression is dependent on ClcR. nih.gov Fumarate has been shown to directly inhibit the formation of the clcA transcript in vitro. nih.gov

Promoter Structures and Regulatory Elements

The promoters of the this compound pathway genes contain specific DNA sequences that are recognized by regulatory proteins. These regulatory elements are crucial for the precise control of gene expression.

LysR-type regulators typically bind to a conserved T-N₁₁-A motif within the promoter region. asm.org For instance, CatR binds to a 27-bp region in the catBC promoter. asm.org In the presence of its inducer, cis,cis-muconate, CatR protects an additional 27 bp of the promoter, a region termed the activation binding site. asm.org

DNase I footprinting has revealed that CatR and ClcR bind to distinct sites in their target promoters. pnas.org CatR occupies two adjacent sites near the catBCA promoter in the presence of an inducer, as well as an internal binding site within the catB structural gene. nih.gov ClcR binds to a 56-bp region of the clcABD promoter, which includes the -35 consensus sequence. pnas.org The binding of these regulators to the promoter can induce DNA bending, which is thought to facilitate the interaction with RNA polymerase and initiate transcription. nih.gov

Evolutionary Genetics of this compound Pathways

The this compound pathway is a central metabolic route for the aerobic degradation of aromatic compounds in a wide range of microorganisms. Its evolutionary history is complex, shaped by various genetic mechanisms that have allowed microbes to adapt to diverse environmental niches. This section explores the evolutionary genetics of the this compound pathway, focusing on the distribution of its genes, the mechanisms driving its evolution, and the phylogenetic relationships of its core enzymes.

Comparative Genomics of Pathway Gene Distribution Across Microorganisms

The this compound pathway is widely distributed among soil bacteria and fungi, which use it to catabolize aromatic compounds derived from plant lignin (B12514952) and other environmental pollutants. annualreviews.org Comparative genomic analyses reveal significant diversity in the organization and presence of the pathway's constituent gene clusters across different microbial lineages. researchgate.netoup.com

The pathway generally consists of two main upper branches, the catechol branch and the protocatechuate branch, which converge on the intermediate this compound (also known as β-ketoadipate). annualreviews.orgnih.gov From there, a common set of lower pathway enzymes converts this compound into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. annualreviews.orgresearchgate.net Additionally, some fungi and bacteria possess a hydroxyhydroquinone (HHQ) branch, which also funnels into this compound. oup.comoup.com

The distribution of these branches is not uniform. For instance, in the pathogenic yeast Candida albicans, genes for both the catechol and hydroxyhydroquinone branches are present and organized into two distinct metabolic gene clusters. oup.com In contrast, Candida parapsilosis possesses the HHQ branch and the gentisate pathway but lacks the catechol branch. oup.comoup.commicrobiologyresearch.org In many bacteria, such as Pseudomonas and Streptomyces, the genes for the this compound pathway are often found clustered together in operons, which facilitates their co-regulation. nih.govscispace.com However, in some pseudomonads, the genes for the lower part of the pathway are not organized in a single cluster. frontiersin.org

The presence of these pathways often correlates with the organism's ecological niche and its ability to utilize specific aromatic compounds as a carbon source. frontiersin.orgcore.ac.uk For example, Scedosporium species, known for their ability to degrade plant-derived material, possess genes for all three main branches of the this compound pathway. frontiersin.org The table below summarizes the distribution of these pathway branches in a selection of microorganisms.

MicroorganismProtocatechuate BranchCatechol BranchHydroxyhydroquinone (HHQ) BranchReference(s)
Pseudomonas putida PresentPresentNot typically reported frontiersin.org, annualreviews.org
Streptomyces sp. 2065 Present-- nih.gov
Acinetobacter calcoaceticus PresentPresent- annualreviews.org
Candida albicans -PresentPresent oup.com
Candida parapsilosis PresentAbsentPresent oup.com, plos.org
Aspergillus nidulans PresentPresentPresent biorxiv.org, researchgate.net
Scedosporium spp. PresentPresentPresent frontiersin.org

This table provides an illustrative overview; the presence or absence of pathways can vary between strains of the same species.

Mechanisms of Pathway Evolution: Gene Duplication, Gene Loss, and Horizontal Gene Transfer

The evolutionary tapestry of the this compound pathway has been woven through three primary genetic mechanisms: gene duplication, gene loss, and horizontal gene transfer (HGT). nih.govsdbonline.org

Gene Duplication: The expansion of gene families through duplication provides the raw material for functional diversification. plos.org In the evolution of the this compound pathway, gene duplication has enabled the adaptation of enzymes and transporters to new substrates. For example, in the yeast Candida parapsilosis, the duplication of an ancestral gene led to MNX1 and MNX2, which encode monooxygenases for the this compound and gentisate pathways, respectively. microbiologyresearch.orgupf.edu This allowed the organism to metabolize a broader range of hydroxybenzoates. Similarly, duplication of transporter genes has been observed, likely enhancing the uptake of specific aromatic compounds. upf.edu

Gene Loss: The patchy or sparse distribution of the this compound pathway, particularly among yeasts, is often attributed to multiple, independent gene loss events. oup.comoup.com Phylogenetic analyses suggest that an ancient ancestor may have possessed a more complete version of the pathway, which was subsequently lost in various lineages. oup.com This evolutionary pattern, known as vertical descent with multiple losses, indicates that the pathway was not essential for survival in all environments, leading to its degradation over time in certain species. oup.com

Horizontal Gene Transfer (HGT): HGT, the movement of genetic material between different organisms, is a powerful force in bacterial evolution, allowing for rapid adaptation to new environments. nih.govnih.govoup.com Catabolic pathways, including the this compound pathway, are frequently shared among bacteria via HGT. asm.orgscirp.org This process is often facilitated by mobile genetic elements such as plasmids and integrative and conjugative elements (ICEs), which can carry entire gene clusters for aromatic degradation. oup.comnih.govunil.ch HGT can introduce novel catabolic capabilities to a recipient bacterium, potentially allowing it to utilize new carbon sources. nih.govasm.org Evidence also suggests that HGT of pathway components has occurred between different fungal groups, contributing to the complex evolutionary history of enzymes like the mitochondrial thiolase (Oct1p). oup.com

Phylogenetic Analysis of this compound Pathway Enzymes

Phylogenetic analysis of the enzymes involved in the this compound pathway provides deep insights into their evolutionary origins and relationships. These studies have revealed that the pathway has likely evolved in a modular fashion, where different sets of genes encoding specific functions were assembled over time. researchgate.netnih.gov

Enzymes of the core pathway are generally conserved across diverse bacterial species, suggesting a common ancestry for these functions. annualreviews.org However, the evolutionary history is not always straightforward. For instance, while the bacterial pathway enzymes are highly conserved, evidence suggests that the eukaryotic β-ketoadipate pathway may have an independent, convergent evolutionary origin. annualreviews.org

Phylogenetic trees of specific enzymes often show complex patterns. The mitochondrial thiolase Oct1p, which catalyzes the final step of the pathway in some yeasts, displays an evolutionary history marked by multiple HGT events among different fungal lineages. oup.com In Pseudomonas reinekei MT1, which utilizes a modified this compound pathway for methylaromatic degradation, the enzymes show close relations to those from other bacteria like Cupriavidus necator, indicating a shared evolutionary history or transfer of these genes. researchgate.netnih.gov

Furthermore, phylogenetic studies have been instrumental in distinguishing between different branches of the pathway. The enzymes of the catechol and protocatechuate branches, for example, form distinct clades, reflecting their separate evolutionary trajectories before converging on the common lower pathway. nih.govfrontiersin.org This modular evolution, combined with HGT, gene duplication, and gene loss, has resulted in the highly adaptable and diverse this compound degradation systems found in microorganisms today.

Biological Significance and Diverse Organismal Contexts

Microbial Role in Aerobic Aromatic Compound Degradation

The 3-oxoadipate pathway, also known as the β-ketoadipate pathway, is a central metabolic route in many aerobic microorganisms for the catabolism of aromatic compounds. oup.com This pathway facilitates the conversion of diverse aromatic molecules, which are often environmental pollutants, into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. nih.govnih.gov The process typically begins with peripheral pathways that modify various aromatic substrates into a few key dihydroxylated intermediates, primarily catechol and protocatechuate. academicjournals.org These intermediates then undergo aromatic ring cleavage by dioxygenase enzymes, initiating their entry into one of the two main branches of the this compound pathway. enzyme-database.org The enzymes and genetic regulation of the this compound pathway are notably conserved across a wide range of bacterial species. scienceopen.com

Microorganisms widely employ the this compound pathway for the aerobic degradation of phenols, benzoates, and their hydroxylated derivatives. oup.comnih.gov Phenolic compounds, which are toxic environmental pollutants, are degraded by various bacterial and fungal species. oup.com Under aerobic conditions, the process often starts with a monooxygenase-catalyzed hydroxylation of the phenol (B47542), followed by dioxygenase-mediated cleavage of the aromatic ring. oup.com For instance, compounds like phenol and salicylate (B1505791) are typically funneled into the catechol branch of the pathway. nih.govnih.gov

Similarly, benzoate (B1203000) and hydroxybenzoates are common substrates. Acinetobacter calcoaceticus, for example, metabolizes benzyl (B1604629) alcohol via benzaldehyde (B42025) to benzoate, which then enters the this compound pathway. nih.gov In fungi like Aspergillus nidulans, benzoate is a substrate for the protocatechuate branch, while salicylate enters the catechol branch. nih.gov The yeast Candida albicans can utilize hydroxyderivatives of benzene (B151609) through both the catechol and hydroxyhydroquinone branches of the this compound pathway, which both converge at the formation of this compound. oup.com Likewise, Candida parapsilosis degrades a spectrum of hydroxybenzoates, such as 4-hydroxybenzoate (B8730719) and protocatechuate, via the hydroxyhydroquinone (HHQ) branch of the this compound pathway. plos.orgnih.gov The pathway ultimately converts these aromatic structures into succinate (B1194679) and acetyl-CoA, which are integrated into the cell's central metabolism. oup.com

Lignin (B12514952), a major component of plant biomass, is a complex polymer built from phenylpropanoid subunits. aimspress.com Its microbial degradation is a critical step in the Earth's carbon cycle. nih.gov Fungi, particularly Aspergilli, play a significant role in decomposing plant litter, which involves breaking down lignin. nih.gov The catabolism of lignin-derived aromatic hydrocarbons is largely dependent on the this compound pathway. nih.gov

The degradation process releases simpler aromatic monomers, such as p-coumaryl, coniferyl, and sinapyl alcohols. aimspress.com These compounds are then converted into central intermediates like protocatechuate. aimspress.comsci-hub.se For example, in Pseudomonas putida, lignin-derived compounds are funneled into the protocatechuate branch of the β-ketoadipate pathway. sci-hub.se Bacteria in the Proteobacteria and Actinobacteria classes are known to possess a high number of genes related to lignin and aromatic degradation. aimspress.com In fungi, the end catabolism of these aromatic hydrocarbons also relies on the protocatechuate and catechol branches of the this compound pathway. nih.govresearchgate.net The final steps convert the aromatic breakdown products into intermediates for the TCA cycle, enabling the organism to use these complex biopolymers as a source of carbon and energy. aimspress.com

The metabolic versatility of microorganisms utilizing the this compound pathway makes them excellent candidates for bioremediation. nih.gov These organisms can degrade a wide array of aromatic compounds, including hazardous pollutants like phenols, benzoates, and polycyclic aromatic hydrocarbons (PAHs). oup.comnih.gov The pathway's ability to channel these toxic substances into the central metabolism results in their complete mineralization to CO2, water, and biomass. scienceopen.comresearchgate.net

Genera such as Rhodococcus are particularly noted for their bioremediation potential due to their diverse metabolic capabilities, tolerance to starvation, and environmental persistence. nih.govjmb.or.krtandfonline.com They can break down numerous substituted and halogenated aromatic compounds using pathways that converge on this compound. nih.govtandfonline.com Similarly, Burkholderia species have been identified as effective degraders of environmental contaminants. Burkholderia sp. RKJ 800 can degrade the herbicide-derived compound 4-chloro-2-aminophenol, and Burkholderia fungorum can mineralize mixtures of toluene (B28343) and benzene via ortho-cleavage pathways. researchgate.net The degradation of the herbicide 2,4,5-T by Burkholderia cepacia AC1100 also involves conversion to this compound. frontiersin.org This inherent catabolic activity positions microorganisms with an active this compound pathway as key players in strategies to clean up contaminated soils and water.

Degradation of Lignin-Derived Aromatic Hydrocarbons

This compound Metabolism in Specific Microbial Taxa

The this compound pathway is a conserved catabolic route found in a diverse range of microorganisms. However, the specifics of its regulation, the enzymes involved, and the range of substrates utilized can vary between different taxa.

Pseudomonas spp. : Members of this genus are well-studied for their aromatic degradation capabilities. Pseudomonas putida utilizes the this compound pathway to break down compounds like benzoate and p-coumarate. aimspress.comsci-hub.senrel.gov In Pseudomonas sp. strain B13, this compound is degraded via 3-oxoadipyl-coenzyme A (CoA) to yield acetyl-CoA and succinyl-CoA, a process involving the enzymes this compound:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase. nih.govnih.govasm.org Pseudomonas reinekei MT1 possesses a modified this compound pathway for degrading methylaromatics, which involves specialized enzymes for handling methyl-substituted intermediates. nih.govasm.org

Rhodococcus spp. : This genus exhibits remarkable metabolic diversity and can degrade a vast array of aromatic compounds. nih.govtandfonline.com Strains of Rhodococcus possess various pathways for aromatic degradation, including both ortho- and meta-cleavage routes, with some having a modified this compound pathway. nih.govjmb.or.kr For example, Rhodococcus jostii RHA1 has the genetic capacity for the catechol ortho-cleavage pathway leading to this compound. kegg.jp

Burkholderia spp. : This genus is also known for its potent degradative abilities. Burkholderia xenovorans LB400 uses the this compound pathway for benzoate catabolism. asm.org Burkholderia cepacia AC1100 degrades hydroxyquinol to this compound. researchgate.net The KEGG database indicates that Burkholderia thailandensis has the metabolic module for catechol ortho-cleavage to this compound. genome.jp

Acinetobacter spp. : Acinetobacter species are common soil bacteria with well-characterized aromatic catabolic pathways. Acinetobacter calcoaceticus metabolizes benzyl alcohol and monofluorobenzoates via the this compound pathway. nih.govnih.gov The enzymes and genes of this pathway in Acinetobacter are similar to those in other bacteria like Pseudomonas. The KEGG pathway database confirms the presence of the benzoate degradation pathway leading to this compound in Acinetobacter baylyi. genome.jpgenome.jp

Sinorhizobium spp. : While less is detailed in the provided context specifically for this genus, as soil bacteria, they are generally involved in the turnover of organic matter, which includes aromatic compounds. The this compound pathway is a common strategy for this process among soil microbes.

Corynebacterium spp. : This genus of Actinobacteria is also involved in the degradation of aromatic compounds. While specific details on the this compound pathway in Corynebacterium are not extensively covered in the search results, their known metabolic versatility suggests the presence of such catabolic routes for processing aromatics found in their environments.

Candida spp. : Several yeast species within this genus utilize the this compound pathway. Candida albicans degrades hydroxybenzenes via both the catechol and hydroxyhydroquinone branches of the pathway. oup.comasm.org Candida parapsilosis metabolizes various hydroxyaromatic compounds through the this compound and gentisate pathways. plos.orgbiorxiv.orgexlibrisgroup.com In C. parapsilosis, the genes for the this compound pathway are located in a metabolic gene cluster and are highly upregulated when grown on hydroxyaromatic substrates. plos.orgnih.gov

Aspergillus spp. : Filamentous fungi of the Aspergillus genus are key decomposers of plant material and use the this compound pathway to break down lignin-derived aromatics. nih.gov In Aspergillus nidulans, the pathway consists of distinct catechol and protocatechuate branches, and many of the genes involved have been identified and characterized. nih.govpreprints.org Studies have shown that salicylate catabolism in Aspergillus terreus is complex, involving the catechol branch of the this compound pathway among others. asm.orgbiorxiv.org In Aspergillus niger, protocatechuate is converted to this compound via β-carboxymuconolactone, a characteristic intermediate of the fungal pathway. scispace.com

Neurospora spp. : Neurospora crassa was one of the first fungi in which the this compound pathway was studied. nih.gov It was shown that the conversion of protocatechuate to this compound proceeds through the intermediate β-carboxymuconolactone. enzyme-database.orgscispace.com However, some research has suggested that the final steps of this compound degradation in N. crassa might differ from the bacterial route, potentially involving a hydrolytic rather than a thiolytic cleavage to produce acetate (B1210297) and succinate. nih.govresearchgate.net

Data Tables

Table 1: Examples of Aromatic Compounds Degraded via the this compound Pathway by Various Microorganisms

MicroorganismAromatic Substrate(s)Pathway BranchReference(s)
Pseudomonas putidaBenzoate, p-Coumarate, Lignin-derived aromaticsProtocatechuate aimspress.comsci-hub.senrel.gov
Pseudomonas reinekei MT1Methylsalicylates, MethylcatecholsModified Catechol nih.govasm.org
Acinetobacter calcoaceticusBenzyl alcohol, Benzoate, MonofluorobenzoatesCatechol nih.govnih.gov
Rhodococcus jostii RHA1Aromatic hydrocarbonsCatechol (ortho-cleavage) kegg.jp
Burkholderia xenovorans LB400BenzoateThis compound Pathway asm.org
Candida albicansPhenol, HydroxybenzenesCatechol, Hydroxyhydroquinone oup.com
Candida parapsilosis4-Hydroxybenzoate, Protocatechuate, ResorcinolHydroxyhydroquinone plos.orgbiorxiv.org
Aspergillus nidulansBenzoate, SalicylateProtocatechuate, Catechol nih.gov
Neurospora crassaProtocatechuateProtocatechuate enzyme-database.orgnih.gov

Table 2: Key Enzymes of the Two Main Branches of the this compound Pathway

Pathway StepCatechol Branch EnzymeProtocatechuate Branch Enzyme
Aromatic Ring CleavageCatechol 1,2-dioxygenaseProtocatechuate 3,4-dioxygenase
CycloisomerizationMuconate cycloisomerase3-Carboxy-cis,cis-muconate (B1244389) cycloisomerase
Isomerization/DecarboxylationMuconolactone (B1205914) isomeraseγ-Carboxymuconolactone decarboxylase (bacteria) / β-Carboxymuconolactone hydrolase (fungi)
Lactone HydrolysisThis compound enol-lactone hydrolaseThis compound enol-lactone hydrolase
CoA TransferThis compound:succinyl-CoA transferase
Thiolytic Cleavage3-Oxoadipyl-CoA thiolase

Note: Enzyme names can vary between organisms, and fungal pathways can differ from bacterial pathways, particularly in the steps following cycloisomerization. researchgate.netscispace.com

Metabolic Contributions in Pathogenic Microorganisms (e.g., Candida albicans)

The this compound pathway plays a crucial role in the metabolic versatility of various microorganisms, including the opportunistic pathogenic yeast Candida albicans. This pathway enables the catabolism of aromatic compounds, which can be prevalent in diverse ecological niches, including the human host. In C. albicans, the this compound pathway is instrumental for the utilization of hydroxyderivatives of benzene as a sole carbon source. oup.com This metabolic capability is significant as it allows the organism to thrive in environments where such aromatic compounds are available, potentially contributing to its adaptability and persistence.

Research has identified that C. albicans operates both the catechol and the hydroxyhydroquinone branches of the this compound pathway. oup.com This dual-branch system enhances the range of aromatic substrates it can degrade. The genes encoding the core enzymes for this pathway are strategically organized into two distinct metabolic gene clusters. oup.comresearchgate.net Studies have shown that the transcription of these genes, along with the corresponding enzymatic activities, is highly induced when C. albicans is cultivated in the presence of hydroxybenzene substrates. oup.com This indicates a tightly regulated system that responds directly to the availability of these specific carbon sources. While C. albicans can effectively catabolize various hydroxybenzenes like phenol and catechol, it is generally unable to utilize hydroxybenzoates, suggesting a limitation in the transport or initial modification of these specific compounds. oup.comupf.edu

The degradation of these phenolic compounds ultimately funnels carbon into central metabolism, highlighting the pathway's importance for the yeast's nutritional flexibility. researchgate.net The ability to utilize alternative carbon sources is a key factor in the survival and proliferation of pathogenic microbes within a host. Furthermore, the process of assimilating hydroxybenzenes in C. albicans has been linked to the upregulation of cellular antioxidant systems, such as catalase, suggesting a mechanism to cope with the oxidative stress that can accompany the breakdown of these aromatic molecules. oup.com

Table 1: Key Genes of the this compound Pathway in Candida Species

GeneEncoded Enzyme/FunctionOrganism StudiedSignificance
HDX1 Putative maleylacetate (B1240894) reductaseC. parapsilosis, C. albicansInvolved in the conversion of maleylacetate to this compound. Conserved in yeasts with a functional 3-OAP. oup.com
OSC1 This compound CoA-transferaseC. parapsilosisCatalyzes the conversion of this compound to 3-oxoadipyl-CoA inside the mitochondria. oup.com
OCT1 3-oxoadipyl-CoA thiolaseC. parapsilosisCatalyzes the final step, cleaving 3-oxoadipyl-CoA into acetyl-CoA and succinate in the mitochondria. oup.comoup.com
MNX1 4-hydroxybenzoate 1-hydroxylaseC. parapsilosisCatalyzes the first step in the degradation of 4-hydroxybenzoate, a substrate of the this compound pathway. microbiologyresearch.orgnih.gov
OTF1 Transcriptional ActivatorC. parapsilosisFunctions as a transcriptional activator for the genes of the this compound pathway. researchgate.net

Interplay of this compound Metabolism with Cellular Bioenergetics and Carbon Flux

The entry of acetyl-CoA and succinyl-CoA into the TCA cycle fuels the generation of reducing equivalents, namely NADH and FADH₂, which are subsequently oxidized by the mitochondrial electron transport chain to produce ATP through oxidative phosphorylation. numberanalytics.commdpi.com Therefore, the flux of metabolites through the this compound pathway can significantly contribute to the cell's ATP pool, especially under conditions where more common carbon sources like glucose are scarce. This metabolic link is crucial for the energy homeostasis of microorganisms that rely on aromatic compound degradation.

In yeast species such as Candida parapsilosis, the localization of the this compound pathway enzymes highlights a sophisticated interplay between different cellular compartments. While the initial enzymatic reactions occur in the cytoplasm, the final two steps—the conversion of this compound to 3-oxoadipyl-CoA and its subsequent thiolytic cleavage—are catalyzed by enzymes targeted to the mitochondria. oup.comdntb.gov.ua This compartmentalization necessitates the transport of the intermediate, this compound, from the cytosol into the mitochondrial matrix. oup.comfrontiersin.org This shuttling of metabolites between the cytosol and mitochondria underscores the tight coordination required to integrate peripheral catabolic pathways with the central energy-generating machinery of the cell. The increased expression of mitochondrial carrier proteins for substrates like succinate/fumarate during the assimilation of hydroxybenzoates further supports this model of interconnected metabolic flux. oup.comdntb.gov.ua

Table 2: Connection of this compound Pathway to Central Metabolism

Pathway StepSubstrateProduct(s)Cellular Location (Yeast)Link to Bioenergetics
This compound CoA-transferase This compound, Succinyl-CoA3-Oxoadipyl-CoA, SuccinateMitochondriaConnects pathway to TCA cycle intermediate pool. oup.comresearchgate.net
3-Oxoadipyl-CoA thiolase 3-Oxoadipyl-CoA, Coenzyme AAcetyl-CoA, Succinyl-CoAMitochondriaProducts are direct inputs for the TCA cycle, driving ATP and reducing equivalent production. oup.comoup.com
Tricarboxylic Acid (TCA) Cycle Acetyl-CoA, Succinyl-CoAATP, NADH, FADH₂, CO₂MitochondriaCentral hub for cellular respiration and energy generation. numberanalytics.com

Advanced Methodologies for Research on 3 Oxoadipate

Omics-Based Approaches

Omics technologies provide a global perspective on the molecular components and activities within a cell or organism. These high-throughput methods have been instrumental in elucidating the complexities of the 3-oxoadipate pathway.

Genome Sequencing and Comparative Genomic Analysis

Whole-genome sequencing has become a foundational tool for identifying the genes involved in the this compound pathway. By sequencing the entire genome of an organism, researchers can search for sequences homologous to known pathway genes from other species. For instance, in the pathogenic yeast Candida albicans, homologs of key genes in the this compound pathway were identified and found to be organized into two distinct metabolic gene clusters, corresponding to the catechol and hydroxyhydroquinone (HHQ) branches. oup.com

Comparative genomics further enhances this by analyzing and comparing the genomes of different species. This approach helps to understand the evolution of metabolic pathways and to predict the function of uncharacterized genes. oup.com For example, comparing the genomes of various Gordonia strains revealed genes for the ortho-degradation of catechol to this compound. mdpi.com Similarly, analysis of the yeast Candida parapsilosis identified genes for both the this compound and gentisate pathways. microbiologyresearch.org The patchy distribution of these pathway genes across different yeast species allows for the identification of co-evolving genes, providing strong candidates for previously missing enzymes in the pathway. oup.com In Rhodococcus opacus, sequencing revealed that the genes for 4-carboxymuconolactone decarboxylase (pcaC) and this compound enol-lactone hydrolase (pcaD) were fused into a single gene, a novel finding uncovered through genomic analysis. asm.org

Table 1: Examples of Genes in the this compound Pathway Identified Through Genomic Analysis

Gene/EnzymeOrganismFindingReference(s)
catA (catechol 1,2-dioxygenase)Gordonia amicalisGene identified as part of the pathway for benzoate (B1203000) degradation to this compound. mdpi.com
pcaD (this compound enol-lactone hydrolase)Rhodococcus opacusGene found to be fused with pcaC. asm.org
pcaF (beta-ketoadipyl CoA thiolase)Pseudomonas putidaGene identified as part of the beta-ketoadipate degradation pathway. nih.gov
MNX1, MNX3Candida parapsilosisGenes coding for enzymes in the this compound pathway. microbiologyresearch.orgnih.gov
hqd1, mci1, oel1, osc1Candida albicansGenes coding for core components of the HHQ branch of the this compound pathway. oup.com

Transcriptomic Profiling (e.g., RNA-Seq, qPCR for Gene Expression)

Transcriptomics provides a snapshot of the genes being actively expressed at a particular time. Techniques like RNA-sequencing (RNA-Seq) and quantitative real-time PCR (qPCR) are used to measure changes in gene expression levels in response to specific conditions, such as the presence of aromatic compounds that are degraded via the this compound pathway.

In Candida albicans, qPCR analysis demonstrated that genes encoding enzymes of the this compound pathway exhibit low expression in a glucose medium but are significantly induced when the yeast is grown on hydroxybenzenes. oup.comresearchgate.net Similarly, transcriptomic analysis of Rhodococcus sp. strain RHA1 using whole-genome microarrays revealed that genes for the protocatechuate (PCA) pathway were upregulated during growth on terephthalate (B1205515) (TPA), indicating its degradation through a branch of the this compound pathway. asm.org In Pseudomonas sp. CFA, RNA-Seq showed the upregulation of genes like pcaD (this compound enol-lactonase) and pcaF (beta-ketoadipyl CoA thiolase) in the presence of ferulic acid. nih.gov

These studies confirm that the expression of this compound pathway genes is tightly regulated and inducible by specific substrates.

Table 2: Selected Transcriptomic Studies on the this compound Pathway

OrganismTechniqueKey FindingReference(s)
Candida albicansqPCRGenes for the this compound pathway are induced in the presence of hydroxybenzene substrates. oup.comresearchgate.net
Rhodococcus sp. RHA1Transcriptomic AnalysisGenes for the protocatechuate pathway were induced during growth on terephthalate. asm.org
Candida parapsilosisRNA-SeqGenes for the this compound and gentisate pathways are highly upregulated in a substrate-specific manner. plos.orgresearchgate.net
Pseudomonas sp. CFARNA-Seq, RT-qPCRExpression of pcaD, pcaI, pcaJ, and pcaF was increased in the presence of ferulic acid. nih.gov
Arthrobacter chlorophenolicus A6Transcriptional ProfilingGenes for converting hydroquinone (B1673460) to this compound were induced by hydroquinone and phenol (B47542). nih.gov

Proteomic Analysis (e.g., Protein Identification, Differential Protein Expression)

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. In the context of the this compound pathway, proteomic techniques are used to identify the enzymes directly involved in the metabolic conversions and to observe how their abundance changes under different growth conditions.

In Pseudomonas putida KT2440, proteomic analysis using two-dimensional gel electrophoresis (2-DE) combined with mass spectrometry (MS) identified key enzymes of the beta-ketoadipate pathway. nih.gov For instance, this compound enol-lactone hydrolase (PcaD) and beta-ketoadipyl CoA thiolase (PcaF) were found to be induced when the bacterium was cultured with benzoate, p-hydroxybenzoate, and vanilline. nih.gov A combined approach using proteomics, gene mining, and gene expression analysis in the fungus Aspergillus nidulans allowed for the precise assignment of most steps in the this compound pathway to specific genes. nih.gov In Candida parapsilosis, LC-MS/MS analysis of cellular extracts showed that enzymes of the this compound pathway were highly enriched when the cells were grown on 4-hydroxybenzoate (B8730719) and hydroquinone. plos.org

Table 3: Proteomic Identification of this compound Pathway Enzymes

Protein IdentifiedOrganismMethodInducing Substrate(s)Reference(s)
PcaD (this compound enol-lactone hydrolase)Pseudomonas putida KT24402-DE/MSBenzoate, p-hydroxybenzoate, vanilline nih.gov
PcaF (beta-ketoadipyl CoA thiolase)Pseudomonas putida KT24402-DE/MSBenzoate, p-hydroxybenzoate, vanilline nih.gov
This compound pathway enzymesAspergillus nidulansComparative proteomicsBenzoate, salicylate (B1505791) nih.gov
3-OAP enzymesCandida parapsilosisLC-MS/MS4-hydroxybenzoate, hydroquinone plos.org

Metabolomic Techniques for Intermediate Detection and Pathway Elucidation (e.g., GC-TOF-MS, LC-MS)

Metabolomics is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. Techniques such as gas chromatography-time-of-flight-mass spectrometry (GC-TOF-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for detecting the transient intermediates of metabolic pathways, thereby providing direct evidence for the proposed reaction steps. nih.govembopress.org

For example, GC-MS was used to detect small amounts of hydroquinone on the leaf surfaces of Phaseolus vulgaris, which was shown to induce the expression of genes for the conversion of hydroquinone to this compound in the bacterium Arthrobacter chlorophenolicus. nih.gov LC-MS/MS methods have been developed for the specific and quantitative determination of related compounds in plasma, showcasing the technique's sensitivity and applicability. nih.govsemanticscholar.org In vitro metabolomic methods, where the metabolome of an organism is used as a substrate library, have been successfully employed to identify the functions of previously uncharacterized enzymes, such as a 2-hydroxy-3-oxoadipate (B1261866) synthase from Mycobacterium tuberculosis. nih.gov This approach is particularly useful when genetic manipulation of the organism is difficult. nih.gov

Molecular Genetic Techniques

Targeted manipulation of an organism's genes is a powerful hypothesis-driven approach to confirm the function of specific genes within a metabolic pathway.

Gene Knockout and Gene Replacement Strategies

Gene knockout involves inactivating a specific gene, while gene replacement substitutes a gene with a modified or different version. abcam.comgenethon.com By observing the resulting phenotype, researchers can infer the function of the disrupted gene. If knocking out a gene prevents the organism from metabolizing a specific compound or leads to the accumulation of an intermediate, it provides strong evidence for the gene's role in that pathway.

In the study of Rhodococcus sp. strain RHA1, knockout analysis was crucial in demonstrating a bifurcated pathway for terephthalate degradation. asm.org A knockout mutant of pcaL, which encodes this compound enol-lactone hydrolase, was unable to grow on either phthalate (B1215562) or terephthalate. asm.org In Aspergillus nidulans, the characterization of specific gene-replacement mutants was used to assign functions to most of the genes in the this compound pathway. nih.gov Similarly, in Pseudomonas reinekei MT1, deletion of the mmlL gene, which encodes a putative hydrolase, resulted in the strain's inability to open the lactone ring of an intermediate, suggesting its function as a 4-methyl-3-oxoadipate enol-lactone hydrolase. nih.govasm.org Furthermore, a deletion mutant of the mmlC gene in the same organism led to the accumulation of 4-methyl-3-oxoadipate, indicating that mmlC encodes a thiolase that acts on this substrate. nih.govasm.org

Table 4: Functional Gene Analysis using Knockout/Replacement Strategies

Gene Knockout/ReplacedOrganismPhenotypic EffectInferred FunctionReference(s)
pcaLRhodococcus sp. RHA1No growth on phthalate or terephthalate.Required for both pathways. asm.org
mmlLPseudomonas reinekei MT1Inability to open the lactone ring.4-methyl-3-oxoadipate enol-lactone hydrolase. nih.govasm.org
mmlCPseudomonas reinekei MT1Accumulation of 4-methyl-3-oxoadipate.Thiolase acting on 4-methyl-3-oxoadipyl-CoA. nih.govasm.org
Otf1Candida parapsilosisImpaired growth on hydroxybenzoates.Transcriptional activator of the this compound pathway. plos.orgresearchgate.net

Plasmid Curing and Functional Complementation

Understanding the genetic basis of the this compound pathway often involves the manipulation of bacterial plasmids, which can carry the necessary catabolic genes.

Plasmid Curing: This process involves eliminating native plasmids from a bacterial strain to investigate whether the genes for this compound degradation are located on the chromosome or on a plasmid. For instance, successive culturing of a strain on a medium without antibiotics can lead to the loss of the plasmid, a process known as plasmid curing. google.com If the ability to metabolize precursors of the this compound pathway is lost after plasmid curing, it indicates that the essential genes were plasmid-borne.

Functional Complementation: This technique is used to identify and confirm the function of specific genes involved in the this compound pathway. It involves introducing a gene or a cluster of genes into a mutant strain that is unable to carry out a particular step in the pathway. If the introduction of the foreign DNA restores the metabolic function, it confirms the role of the introduced gene(s).

For example, in studies of Pseudomonas reinekei MT1, a mutant strain (MT1ΔmmlL) was unable to open the lactone ring of an intermediate in a modified this compound pathway. researchgate.net Complementation of this mutant with a plasmid (pBS1mmlL) carrying the mmlL gene restored the wild-type phenotype, confirming the function of mmlL as a 4-methyl-3-oxoadipate enol-lactone hydrolase. researchgate.net Similarly, genetic complementation has been used to identify genes like tfdA, which are required for the initial steps of converting certain aromatic compounds to intermediates that feed into the this compound pathway.

Technique Purpose Example Application in this compound Research
Plasmid Curing To determine if catabolic genes are located on plasmids.Loss of 2,4-D metabolism after curing suggests tfd genes are on a self-transmissible plasmid. google.com
Functional Complementation To confirm the function of a specific gene.Restoring the ability of a P. reinekei mutant to metabolize 4-methyl-3-oxoadipate intermediates by introducing the mmlL gene. researchgate.net

Reporter Gene Assays for Promoter Activity

Reporter gene assays are invaluable for studying the regulation of gene expression within the this compound pathway. These assays involve fusing a promoter region of a gene of interest to a reporter gene, such as lacZ (which encodes β-galactosidase). The activity of the reporter gene product can be easily measured and serves as a proxy for the activity of the promoter.

In research on Pseudomonas reinekei MT1, promoter fusion assays were instrumental in identifying the inducer of the mml gene cluster, which is involved in a modified this compound pathway. nih.gov By fusing the promoter regions to a reporter gene, it was demonstrated that 4-methyl-3-oxoadipate acts as an inducer of this operon. nih.govresearchgate.net Similarly, in Sinorhizobium meliloti, the pcaD promoter, which controls genes for converting protocatechuate to β-carboxy-cis,cis-muconate, was studied using a lacZ reporter gene on a plasmid. asm.org These assays can quantify the level of gene expression under different conditions, such as in the presence or absence of specific inducer molecules. nih.gov

Organism Promoter Studied Inducer Molecule Reporter System
Pseudomonas reinekei MT1mml gene cluster promoters4-methyl-3-oxoadipateNot specified in abstract
Sinorhizobium melilotipcaD promoterProtocatechuatelacZ reporter gene on pMP220 plasmid

Biochemical and Biophysical Characterization

A deep understanding of the this compound pathway necessitates the detailed characterization of its constituent enzymes and the analysis of their substrates and products.

Enzyme Purification and Reconstitution

The isolation and purification of enzymes are fundamental to studying their properties. Enzymes of the this compound pathway, such as this compound:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase, have been purified from various microorganisms. nih.govresearchgate.net Purification strategies typically involve a series of chromatographic steps.

For example, this compound:succinyl-CoA transferase from Pseudomonas sp. strain B13 was purified using heat treatment followed by chromatography on phenyl-Sepharose, Mono-Q, and Superose 6 gels. nih.govresearchgate.net Similarly, this compound enol-lactone hydrolase from Rhodococcus opacus was purified using Q Sepharose High Performance column chromatography. nih.gov

Once purified, these enzymes can be used in reconstitution assays to study the pathway in vitro. thegoodscentscompany.com This involves combining the purified enzymes with their substrates to observe the sequential conversion of intermediates, confirming the function and interplay of the enzymes in the pathway.

Enzyme Organism Purification Methods Estimated Native Molecular Mass (Da)
This compound:succinyl-CoA transferasePseudomonas sp. strain B13Heat treatment, phenyl-Sepharose, Mono-Q, Superose 6115,000 ± 5,000
3-Oxoadipyl-CoA thiolasePseudomonas sp. strain B13DEAE-Sepharose, blue 3GA, reactive brown-agarose162,000 ± 5,000
This compound enol-lactone hydrolaseRhodococcus opacus 1CPQ Sepharose High Performance chromatography~42,000 (subunit)

Spectroscopic and Chromatographic Methods for Substrate/Product Analysis

A variety of analytical techniques are employed to identify and quantify the substrates and products within the this compound pathway.

Spectroscopic Methods:

UV/Vis Spectroscopy: This technique is often used in enzyme assays to monitor reactions that involve a change in absorbance at a specific wavelength. For example, the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex can be monitored by an increase in absorption at 305 nm. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the structure of metabolic intermediates. It was used to identify the accumulation of 4-methyl-3-oxoadipate in a mutant strain of P. reinekei MT1. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying compounds in a mixture. scarf.scot It has been used to analyze CoA esters involved in the degradation of this compound and to monitor the conversion of substrates in resting cell assays. nih.govnih.gov For instance, diethyl this compound can be analyzed using reverse-phase HPLC with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying volatile and semi-volatile organic compounds. scarf.scot While not as commonly cited for this compound itself, it is a staple in metabolomic studies for identifying various small molecules.

These methods, often used in combination, provide a comprehensive picture of the metabolic intermediates and end products of the this compound pathway, which is essential for understanding its function and regulation.

Analytical Method Application in this compound Research Specific Compound Detected
UV/Vis Spectroscopy Monitoring enzyme activity3-oxoadipyl-CoA-Mg²⁺ complex nih.gov
¹H NMR Spectroscopy Structural elucidation of intermediates4-methyl-3-oxoadipate nih.gov
HPLC Separation and quantification of metabolitesCoA esters (CoA, succinyl-CoA, 3-oxoadipyl-CoA, acetyl-CoA) nih.gov, Diethyl this compound sielc.com

Biotechnological and Environmental Applications Derived from 3 Oxoadipate Metabolism

Engineering Microorganisms for Enhanced Bioremediation

Bioremediation leverages biological systems, such as microorganisms, to clean up contaminated environments. researchgate.net The 3-oxoadipate pathway is particularly relevant for the breakdown of aromatic pollutants, which are common constituents of industrial waste.

Development of Strains for Xenobiotic Degradation

The this compound pathway is integral to the microbial degradation of a wide array of aromatic xenobiotics, which are synthetic compounds foreign to biological systems. Microorganisms have evolved or been engineered to channel these pollutants into central metabolic pathways like the this compound pathway for their complete mineralization.

One significant class of xenobiotics degraded via this pathway are chlorinated aromatic compounds. For instance, in Pseudomonas sp. strain B13, the degradation of 3-chlorobenzoate (B1228886) proceeds through the this compound pathway. asm.org Similarly, the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) in bacteria like Cupriavidus pinatubonensis involves the conversion of 2,4-D to dichlorocatechol, which is then processed through a modified ortho-cleavage pathway that funnels into the this compound route. frontiersin.org The degradation of other pollutants, such as polycyclic aromatic hydrocarbons (PAHs), can also involve enzymes of the this compound pathway. ontosight.aimdpi.com

Research has also focused on modifying the this compound pathway to handle methylaromatic compounds. nih.gov Normally, the pathway is not suited for these compounds, as the presence of a methyl group can lead to the accumulation of dead-end metabolites. nih.gov However, some microorganisms have evolved specialized enzymes that can process these methylated intermediates, and the genes for these enzymes can be transferred to other organisms to enhance their degradation capabilities. nih.gov

The table below summarizes examples of xenobiotic compounds degraded via the this compound pathway and the microorganisms involved.

Xenobiotic CompoundMicroorganism(s)Key Pathway Aspect
3-ChlorobenzoatePseudomonas sp. strain B13Funneled into the standard this compound pathway. asm.org
2,4-Dichlorophenoxyacetic acid (2,4-D)Cupriavidus pinatubonensisDegraded via a modified ortho-cleavage pathway leading to the this compound pathway. frontiersin.org
Polycyclic Aromatic Hydrocarbons (PAHs)Various bacteriaEnzymes of the this compound pathway are involved in the degradation of these complex pollutants. ontosight.aimdpi.com
MethylaromaticsPseudomonas reinekei MT1A modified this compound pathway with specialized enzymes to handle methylated intermediates. nih.gov

Strategies for Managing Contaminated Environments

The management of contaminated environments often involves either stimulating the existing microbial populations (biostimulation) or introducing specific microorganisms with desired degradation capabilities (bioaugmentation). bbau.ac.inmdpi.com Genetically engineered microbes (GEMs) equipped with an enhanced this compound pathway are promising candidates for bioaugmentation strategies. researchgate.net

In situ bioremediation techniques, where the contaminated site is treated directly, are often preferred due to lower costs and reduced disturbance. frontiersin.orgnih.gov These methods can include bioventing (supplying oxygen to stimulate aerobic degradation) and biosparging (injecting air below the water table). frontiersin.orgnih.gov The effectiveness of these strategies can be significantly improved by using GEMs with optimized metabolic pathways for pollutant degradation. bbau.ac.in

For example, in soils contaminated with petroleum hydrocarbons, the abundance of enzymes related to the this compound pathway, such as this compound CoA-transferase, has been observed to increase after bioremediation, indicating the pathway's active role in the cleanup process. mdpi.com The development of synthetic microbial communities and the use of cell signaling and quorum sensing are advanced strategies being explored to enhance the coordination and efficiency of bioremediation efforts. frontiersin.org

Biosynthetic Applications and Metabolic Engineering

Beyond degradation, the this compound pathway can be harnessed for the synthesis of valuable chemicals. By reversing or redirecting parts of the pathway, microorganisms can be engineered to produce useful compounds from renewable feedstocks.

Production of Value-Added Chemicals (e.g., Adipic Acid, Muconic Acid)

Adipic Acid: Adipic acid is a key precursor for the production of nylon. researchgate.net Bio-based production of adipic acid is a sustainable alternative to the current petrochemical-based methods. nih.gov One approach involves reversing the final steps of the this compound pathway. researchgate.netgoogle.com This can be achieved by condensing acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA, which is then converted to adipic acid through a series of reduction and cleavage steps. researchgate.netnih.gov

Muconic Acid: Muconic acid is another valuable platform chemical that can be converted to adipic acid through hydrogenation. nih.govnih.gov Several biosynthetic routes to muconic acid have been developed in microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov These pathways often start from intermediates of the aromatic amino acid biosynthesis pathway, such as 3-dehydroshikimate, and convert them to muconic acid via intermediates like protocatechuate and catechol. nih.govgoogle.com

The table below highlights some of the value-added chemicals produced through engineered metabolic pathways related to this compound.

Value-Added ChemicalPrecursor(s)Key Metabolic StrategyHost Organism(s)
Adipic AcidAcetyl-CoA, Succinyl-CoAReversal of the this compound pathway. researchgate.netgoogle.comEscherichia coli, Corynebacterium glutamicum researchgate.netnih.gov
Muconic Acid3-DehydroshikimateHeterologous expression of enzymes to convert aromatic pathway intermediates to muconic acid. nih.govgoogle.comEscherichia coli, Saccharomyces cerevisiae nih.govnih.gov

Metabolic Engineering for Industrial-Scale Bioproduction

Scaling up the bioproduction of these chemicals requires extensive metabolic engineering. This involves optimizing the expression of key enzymes, eliminating competing metabolic pathways, and ensuring a sufficient supply of precursors. frontiersin.org

For adipic acid production, strategies have included recruiting enzymes that are more efficient at catalyzing the synthetic reactions and increasing the availability of the starting materials, acetyl-CoA and succinyl-CoA. nih.gov In one study, these optimizations led to a 20-fold increase in adipic acid production in E. coli. nih.gov

For muconic acid, a "metabolic funneling" strategy has been developed where multiple pathways are co-expressed to maximize the conversion of precursors into the desired product. nih.gov This approach has been shown to nearly double muconic acid production in E. coli. nih.gov Further engineering efforts have focused on improving the carbon flow into the aromatic amino acid pathway, which provides the initial substrate for muconic acid synthesis. nih.gov

Biocatalytic Potential of this compound Pathway Enzymes for Organic Synthesis

The enzymes of the this compound pathway are not only useful within a whole-cell context but also have potential as isolated biocatalysts for specific chemical reactions in organic synthesis. nih.govhilarispublisher.com Their high specificity and ability to function under mild conditions make them attractive alternatives to traditional chemical catalysts. hilarispublisher.com

Enzymes from this pathway, such as dioxygenases and dehydrogenases, can be used for the selective oxidation of various substrates. For example, monooxygenases from rhodococci, which are involved in the initial steps of aromatic degradation leading to the this compound pathway, have been used for hydroxylation reactions in organic synthesis. mdpi.com

The table below lists some enzymes from the this compound pathway and related pathways with potential applications in biocatalysis.

EnzymeReaction TypePotential Application in Organic Synthesis
Catechol 1,2-DioxygenaseDioxygenationRing cleavage of catechols to produce cis,cis-muconic acid derivatives. researchgate.net
This compound:Succinyl-CoA TransferaseCoA TransferTransfer of a CoA group, which can be useful in the synthesis of various thioesters. ontosight.ai
MonooxygenasesHydroxylationSelective hydroxylation of aromatic and aliphatic compounds. mdpi.com

The development of enzyme engineering techniques allows for the modification of these biocatalysts to improve their stability, substrate range, and activity for specific industrial applications. nih.gov

Future Research Directions and Unresolved Questions

Identification of Uncharacterized Enzymes and Orphan Metabolic Activities

The core reactions of the 3-oxoadipate pathway are well-established, but the full enzymatic repertoire involved in the degradation of the vast array of aromatic compounds found in nature is far from complete. Many enzymes with "orphan" metabolic activities, meaning their specific functions are yet to be identified, are believed to exist. The ongoing discovery of novel enzymes that funnel a wide range of substrates into the central this compound pathway highlights the gaps in our current understanding. embopress.orgresearchgate.netkeio.ac.jp For instance, research into the degradation of methylaromatics has revealed specialized enzymes required to process intermediates that would otherwise be dead-end metabolites in the standard pathway. researchgate.netnih.gov

Genomic and metagenomic analyses have unearthed numerous genes within aromatic degradation clusters that are predicted to encode enzymes, yet their precise roles remain uncharacterized. anu.edu.auosti.gov Future research should prioritize the functional characterization of these putative enzymes. Activity-based metabolomic profiling presents a powerful tool for this purpose, enabling the unbiased discovery of new enzymatic functions. embopress.orgresearchgate.netacs.org

Key research areas include:

Functional Genomics: Systematically assigning functions to unannotated genes found within aromatic degradation gene clusters.

Activity-Based Metabolomics: Employing high-throughput screening of environmental samples and organismal extracts to discover novel enzymatic activities against a broad range of aromatic compounds. embopress.orgresearchgate.net

Biochemical and Structural Analysis: Purifying and characterizing novel enzymes to determine their substrate specificity, kinetic parameters, and three-dimensional structures, which can provide insights into their catalytic mechanisms.

Elucidation of Complex Regulatory Networks Governing this compound Metabolism

Even in well-studied organisms, the regulatory connections between different branches of aromatic catabolism and central metabolism are still being uncovered. frontiersin.orgresearchgate.net For example, in Nocardia opaca, the enzymes of the protocatechuate branch are induced by this compound, leading to the synthesis of enzymes that may not have an immediate physiological function depending on the initial substrate. portlandpress.com This points to the existence of intricate cross-regulation. In fungi like Aspergillus nidulans, untangling the regulatory networks is crucial for understanding their ecological roles. nih.gov

Future research should focus on:

Systems Biology Approaches: Utilizing transcriptomics, proteomics, and metabolomics to map the complete regulatory networks under various conditions.

Characterization of Regulators: Identifying and characterizing new transcriptional regulators and understanding how they interact with their target genes and effector molecules. researchgate.netnih.gov

Inter-pathway Communication: Investigating the cross-talk and hierarchical control between the this compound pathway and other metabolic pathways in the cell. scispace.comnih.gov

Discovery of Novel Pathway Variants and their Ecological Significance

The this compound pathway is not a single, conserved route but rather a collection of variations that have evolved in different organisms, likely as adaptations to specific environmental niches. nih.gov The well-known ortho- and meta-cleavage pathways are prime examples of this diversity, but more subtle variations in enzyme structure, function, and genetic organization exist. sci-hub.se For instance, some bacteria possess modified versions of the this compound pathway to handle substituted aromatic compounds like methylaromatics. researchgate.netnih.gov

Key research directions include:

Comparative Genomics and Metagenomics: Analyzing the genomes and metagenomes of diverse microorganisms from various environments to identify novel pathway variants and reconstruct their evolutionary history. plos.org

Functional Characterization of Variants: Studying the biochemical properties of enzymes from different pathway variants to understand their adaptive advantages.

Ecological Modeling: Developing models to predict how the presence of specific pathway variants affects the structure and function of microbial communities and their role in bioremediation.

Optimization of Biotechnological Platforms for Sustainable Bioproduction and Bioremediation

The this compound pathway is a promising platform for various biotechnological applications, including the bioremediation of aromatic pollutants and the production of valuable chemicals from renewable resources like lignin (B12514952). ontosight.aioup.comjmb.or.krmdpi.com Lignin, a complex aromatic polymer, can be broken down into smaller aromatic compounds that can be funneled through the this compound pathway to produce bioplastics and other valuable molecules. researchgate.netsci-hub.sefrontiersin.org

Significant progress has been made in engineering microorganisms for these purposes. nih.gov Metabolic engineering strategies have been employed to optimize the production of specific compounds by redirecting carbon flux and minimizing the formation of unwanted byproducts. oup.comfrontiersin.orgnih.govfrontiersin.org For example, replacing endogenous pathway modules with more efficient exogenous ones has been shown to dramatically increase product yields. sci-hub.se However, challenges such as the toxicity of some aromatic compounds and the need for robust and scalable bioprocesses remain. nih.govfrontiersin.org

Future research should focus on:

Systems and Synthetic Biology: Employing systems-level analyses to identify metabolic bottlenecks and using synthetic biology tools to design and build novel, efficient pathways. oup.comnih.govnih.gov

Enzyme Engineering: Improving the activity, stability, and substrate specificity of key pathway enzymes through directed evolution and rational design.

Process Optimization: Developing cost-effective and scalable fermentation and downstream processing technologies for industrial applications. frontiersin.org

Bioremediation Strategies: Engineering microorganisms with enhanced capabilities to degrade a wider range of recalcitrant aromatic pollutants found in contaminated environments. mdpi.comfrontiersin.orgfrontiersin.org

Future Research AreaKey ObjectivesRelevant Compounds
8.1. Uncharacterized Enzymes Identify and characterize novel enzymes and "orphan" activities in aromatic degradation.Catechol, Protocatechuate, 4-Methylcatechol (B155104)
8.2. Regulatory Networks Elucidate the complex transcriptional and metabolic regulation of the this compound pathway.This compound, Benzoate (B1203000)
8.3. Novel Pathway Variants Discover new variations of the pathway and understand their ecological roles.Catechol, Protocatechuate, Methylaromatics
8.4. Biotechnological Optimization Engineer microbial platforms for efficient bioproduction and bioremediation.Adipic acid, Muconic acid, Lignin-derivatives

Q & A

Q. Methodological

  • Transcriptomics/proteomics : Compare gene/protein expression profiles under growth on 4-hydroxybenzoate (this compound pathway) vs. 3-hydroxybenzoate (gentisate pathway). Key markers include MNX1 (this compound) and MNX2 (gentisate) .
  • Knockout mutants : Disrupt OTF1 or GTF1 to observe impaired growth on pathway-specific substrates .
  • Subcellular localization : Use fluorescent tagging to show cytosolic localization of this compound enzymes (Mnx1p) vs. mitochondrial association of gentisate enzymes under substrate induction .

What methodologies are recommended for purifying and characterizing this compound:succinyl-CoA transferase in bacterial systems?

Q. Methodological

  • Purification : Heat treatment (60°C for 10 min) followed by sequential chromatography (phenyl-Sepharose, Mono-Q, Superose 6) .
  • Kinetic assays : Measure Km values for this compound (0.4 mM) and succinyl-CoA (0.2 mM) at pH 8.4 .
  • Structural analysis : SDS-PAGE to confirm heterotetrameric structure (A2B2; subunits ~32.9 kDa and ~27 kDa) and N-terminal sequencing for phylogenetic comparisons .

How do transcriptional activators Otf1p and Gtf1p differentially regulate substrate-specific induction of the this compound pathway in Candida parapsilosis?

Q. Advanced

  • Otf1p : Activates the this compound pathway in response to hydroxybenzoates (e.g., 4-hydroxybenzoate). Knockouts show growth defects on these substrates but retain hydroxybenzene utilization, suggesting a secondary regulator .
  • Gtf1p : Specifically induces the gentisate pathway via MNX2 and GDX1 under 3-hydroxybenzoate exposure .
    Methodology : Chromatin immunoprecipitation (ChIP) or promoter-reporter assays to map binding sites.

What experimental evidence supports the co-regulation of the this compound pathway with β-oxidation and peroxisome biogenesis in fungal cells?

Integration with central metabolism
Transcriptome data from Candida parapsilosis reveal concurrent upregulation of:

  • β-oxidation genes (e.g., fatty acid degradation).
  • Glyoxylate cycle enzymes (e.g., malate synthase).
  • Peroxisome biogenesis factors during growth on hydroxyaromatics .
    Mechanistic link : Acetyl-CoA from this compound degradation feeds into these pathways, requiring metabolic crosstalk.

How can conflicting data on enzyme substrate specificity (e.g., this compound CoA-transferase activity toward chlorinated derivatives) be resolved experimentally?

Q. Data contradiction analysis

  • Enzyme assays : Test activity against chlorinated analogs (e.g., 2-chloro-3-oxoadipate) under varied pH and cofactor conditions. Pseudomonas sp. B13 transferase shows no activity with chlorinated substrates, but 4-methyl-3-oxoadipate is tolerated .
  • Structural modeling : Compare active-site residues (e.g., CatI/CatJ subunits) with homologs from organisms metabolizing chlorinated aromatics .

What phylogenetic analysis approaches reveal evolutionary adaptations in the this compound pathway across Candida species?

Q. Evolutionary

  • Gene cluster comparisons : Identify loss/duplication events (e.g., HBT1 duplication in C. parapsilosis enables hydroxybenzoate uptake vs. loss in C. albicans) .
  • Sequence alignment : Analyze N-terminal regions of key enzymes (e.g., this compound enol-lactonase) for conservation. Candida enzymes share <30% identity with bacterial counterparts, indicating divergent evolution .

What are the implications of bicarbonate ion generation during hydroxybenzoate degradation for cellular metabolism in the this compound pathway?

Advanced metabolic implications
Decarboxylation of hydroxybenzoates releases bicarbonate, which may:

  • Buffer cytoplasmic pH during aromatic degradation.
  • Influence carbonic anhydrase activity or gluconeogenesis.
    Evidence : Candida parapsilosis shows distinct transcriptomic responses to 4-hydroxybenzoate (bicarbonate-producing) vs. hydroquinone (non-decarboxylating) .

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